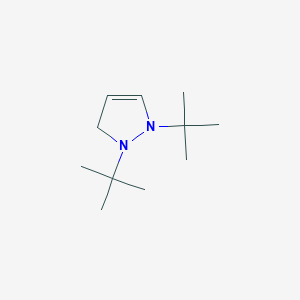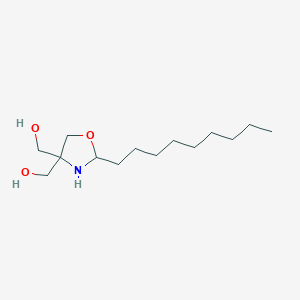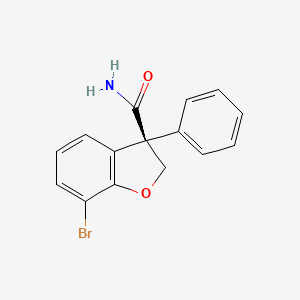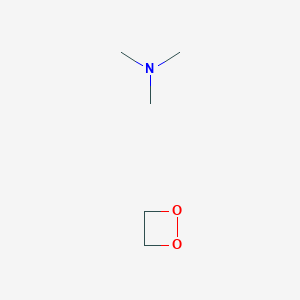![molecular formula C12H11NS B12602629 Pyridine, 4-[(3-methylphenyl)thio]- CAS No. 646511-40-2](/img/structure/B12602629.png)
Pyridine, 4-[(3-methylphenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-[(3-methylphenyl)thio]-: is an organic compound that belongs to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N The compound has a 4-[(3-methylphenyl)thio] substituent, which means that a 3-methylphenyl group is attached to the pyridine ring via a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-[(3-methylphenyl)thio]- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as ethanol or toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 4-[(3-methylphenyl)thio]- undergoes various types of chemical reactions including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding thiols.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 4-[(3-methylphenyl)thio]- is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a ligand in coordination chemistry.
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays.
Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, Pyridine, 4-[(3-methylphenyl)thio]- can be used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of Pyridine, 4-[(3-methylphenyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired pharmacological effects. The sulfur atom in the compound plays a crucial role in its binding affinity and specificity towards molecular targets .
Vergleich Mit ähnlichen Verbindungen
- Pyridine, 4-[(3-methylphenyl)methyl]thio]-
- Thieno[3,2-d]pyrimidine derivatives
- [1,2,4]Triazolo[4,3-a]pyridine sulfonamides
Comparison: Pyridine, 4-[(3-methylphenyl)thio]- is unique due to the presence of the 3-methylphenylthio group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities due to the electronic and steric effects of the substituents .
Eigenschaften
CAS-Nummer |
646511-40-2 |
|---|---|
Molekularformel |
C12H11NS |
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
4-(3-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-3-2-4-12(9-10)14-11-5-7-13-8-6-11/h2-9H,1H3 |
InChI-Schlüssel |
MIBCHYIMODVJPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)SC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)




![4-Oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12602627.png)

![N-[4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)phenyl]glycine](/img/structure/B12602642.png)
